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Overview
Description
Hiv (GP120) fragment (315-329) is a peptide derived from the envelope glycoprotein 120 (gp120) of the Human Immunodeficiency Virus (HIV). This fragment plays a crucial role in the virus’s ability to infect host cells by interacting with the CD4 receptor and co-receptors on the surface of target cells . The gp120 protein is essential for the virus’s entry into cells, making it a significant target for research and therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hiv (GP120) fragment (315-329) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Hiv (GP120) fragment (315-329) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .
Scientific Research Applications
Hiv (GP120) fragment (315-329) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the interaction between HIV and host cells, particularly the binding to CD4 receptors.
Medicine: Serves as a target for developing HIV vaccines and therapeutic agents.
Industry: Utilized in the production of diagnostic tools and research reagents.
Mechanism of Action
The mechanism of action of Hiv (GP120) fragment (315-329) involves its binding to the CD4 receptor on the surface of host cells. This interaction is a critical step in the HIV entry process, facilitating the fusion of the viral and cellular membranes . The peptide also interacts with co-receptors such as CCR5 or CXCR4, further promoting viral entry .
Comparison with Similar Compounds
Similar Compounds
Hiv (GP120) fragment (308-322): Another peptide derived from the gp120 protein, involved in similar interactions with the CD4 receptor.
Hiv (GP120) fragment (330-344): A different segment of the gp120 protein, also studied for its role in HIV entry.
Uniqueness
Hiv (GP120) fragment (315-329) is unique due to its specific sequence and its critical role in the initial binding of HIV to the CD4 receptor. This makes it a valuable target for research aimed at preventing HIV infection .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H126N26O18/c1-9-39(5)56(66(112)87-36-53(103)91-48(70(116)117)23-14-15-29-74)97-69(115)58(42(8)100)98-67(113)55(38(3)4)95-64(110)49(34-43-20-12-11-13-21-43)94-59(105)41(7)89-62(108)46(25-18-32-85-73(81)82)90-52(102)35-86-65(111)50-26-19-33-99(50)54(104)37-88-61(107)45(24-17-31-84-72(79)80)92-63(109)47(27-28-51(76)101)93-68(114)57(40(6)10-2)96-60(106)44(75)22-16-30-83-71(77)78/h11-13,20-21,38-42,44-50,55-58,100H,9-10,14-19,22-37,74-75H2,1-8H3,(H2,76,101)(H,86,111)(H,87,112)(H,88,107)(H,89,108)(H,90,102)(H,91,103)(H,92,109)(H,93,114)(H,94,105)(H,95,110)(H,96,106)(H,97,115)(H,98,113)(H,116,117)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t39-,40-,41-,42+,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-,58-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHASQROABALLM-ROQHZCFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H126N26O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1655.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.